molecular formula C11H14N4O3 B1399266 4-Acetyl-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid CAS No. 1316219-46-1

4-Acetyl-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid

Cat. No.: B1399266
CAS No.: 1316219-46-1
M. Wt: 250.25 g/mol
InChI Key: VWFPQCVLIOPCAC-UHFFFAOYSA-N
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Description

“4-Acetyl-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid” is a compound that belongs to the class of organic compounds known as pyridinylpiperazines . These are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, single crystals were developed for certain compounds in a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been analyzed. For instance, a reaction involving the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of a compound was reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 4-pyridin-2-yl-piperazine-1-carboxylic acid ethyl ester has a molecular formula of C12H17N3O2 and a molecular weight of 235.286 g/mol .

Scientific Research Applications

Synthesis and Derivative Development

  • Synthesis of Derivatives : A series of derivatives of 4-Acetyl-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid were synthesized, including 4-(5-amino-4-phenylpyrimidine)-2-yl piperazine)-1-ketones derivatives, highlighting the compound's versatility in chemical synthesis and potential for creating novel molecules (Xue-jin, 2014).

Antimicrobial Activity

  • Antimicrobial Properties : Certain derivatives of this compound exhibited significant antimicrobial activity. This includes various dithiocarbamate derivatives bearing thiazole/benzothiazole rings, demonstrating the potential for developing antimicrobial agents (Yurttaş et al., 2016).

Antineoplastic Applications

  • Role in Antineoplastic Agents : The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, involves derivatives of this compound. This indicates the compound's relevance in the pharmacokinetics of cancer treatment drugs (Gong et al., 2010).

Antioxidant and Anti-Inflammatory Properties

  • Antioxidant Activity : Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, derived from this compound, were developed as multifunctional antioxidants. These compounds demonstrated potential for treating age-related diseases such as Alzheimer's dementia and cataracts (Jin et al., 2010).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. For instance, most active compounds in a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicated that the compounds are non-toxic to human cells .

Future Directions

The future directions of research on similar compounds have been suggested. For instance, the molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

4-Acetyl-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, affecting their catalytic activity. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of key signaling molecules, such as transcription factors and receptors, leading to changes in gene expression patterns. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can modulate gene expression by interacting with transcription factors, influencing their ability to bind to DNA and regulate gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as dehydrogenases and transferases, affecting the production and utilization of metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters, influencing its localization and accumulation within specific cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be directed to the nucleus to modulate gene expression or to the mitochondria to influence metabolic activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

4-acetyl-1-pyrimidin-2-ylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-8(16)14-5-6-15(9(7-14)10(17)18)11-12-3-2-4-13-11/h2-4,9H,5-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFPQCVLIOPCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(C(C1)C(=O)O)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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